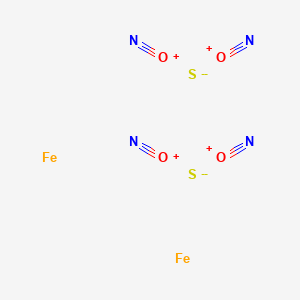
N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Overview
Description
N-Ethyl-N-(4-hydroxybutyl)nitrosamine is a chemical compound with the molecular formula C6H14N2O2 . It belongs to the nitrosamine family, a wide group of alkylating agents . This compound is used in research as a carcinogen, specifically for inducing urinary bladder cancer in animal models .
Molecular Structure Analysis
The molecular weight of N-Ethyl-N-(4-hydroxybutyl)nitrosamine is 146.19 g/mol . Its IUPAC name is N-ethyl-N-(4-hydroxybutyl)nitrous amide .Chemical Reactions Analysis
N-Ethyl-N-(4-hydroxybutyl)nitrosamine is known to induce bladder tumors in laboratory animals . It has a high propensity to induce mutations affecting the expression of genes such as p53, RAS, and H19 among others .Physical And Chemical Properties Analysis
N-Ethyl-N-(4-hydroxybutyl)nitrosamine is a liquid with a boiling point of 140°C .Scientific Research Applications
Urinary Bladder Cancer Research
N-Ethyl-N-(4-hydroxybutyl)nitrosamine: is extensively used in the study of urinary bladder cancer. This compound is a known carcinogen that can induce bladder cancer in animal models, which histologically resembles human urinary bladder tumorigenesis . It serves as an invaluable tool for understanding the morphological, biological, and molecular features of bladder cancer, providing insights into the disease’s progression and potential therapeutic targets.
Chemical Carcinogenesis Models
The compound is pivotal in creating chemical carcinogenesis models. Researchers use it to study the process by which normal cells are transformed into cancer cells due to chemical exposure. This research is crucial for identifying carcinogenic substances and understanding their mechanisms of action .
Mutagenicity Studies
N-Ethyl-N-(4-hydroxybutyl)nitrosamine: has been shown to be mutagenic to certain bacterial strains in the presence of metabolic activation. These studies are important for assessing the mutagenic potential of chemicals and their derivatives, which is a critical aspect of safety evaluations in drug development .
Chemopreventative Studies
This compound is also used in chemopreventative studies to evaluate the efficacy of various agents in preventing the development of cancer. By inducing bladder cancer in animal models, researchers can test potential chemopreventative compounds and assess their ability to inhibit or reverse the carcinogenic process .
Epidemiological Research
Epidemiological studies utilize N-Ethyl-N-(4-hydroxybutyl)nitrosamine to understand the correlation between chemical exposure and the incidence of bladder cancer. These studies help in identifying risk factors and formulating public health policies to reduce the prevalence of bladder cancer .
Genetic Susceptibility Research
The compound is used to investigate genetic factors that may influence an individual’s susceptibility to bladder cancer. By studying the genetic variations in populations exposed to N-Ethyl-N-(4-hydroxybutyl)nitrosamine , researchers can identify genetic markers associated with increased risk of developing bladder cancer .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-N-(4-hydroxybutyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-8(7-10)5-3-4-6-9/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWPRHGGVOPPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203384 | |
| Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |
CAS RN |
54897-62-0 | |
| Record name | 4-(Ethylnitrosoamino)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54897-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[ethyl(nitroso)amino]butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYL-N-BUTAN-4-OL-NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BL5T2E6YF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes certain species more susceptible to EHBN-induced bladder cancer than others?
A1: Research suggests that the varying susceptibilities of different species to EHBN-induced bladder cancer might be linked to differences in their metabolism of the compound. Specifically, the amount of N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN), a key carcinogenic metabolite of EHBN, excreted in urine varies between species. [] For example, mice primarily excrete the glycine conjugate of BCPN, the carcinogenic metabolite of the related compound BBN, which might explain their lower susceptibility compared to rats. []
Q2: How does EHBN compare to its related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), in terms of bladder carcinogenicity in mice?
A2: EHBN demonstrates a similar level of carcinogenicity to BBN in the bladders of male BALB/c mice. Both compounds induce bladder cancers with comparable growth patterns, histological types (primarily transitional cell carcinoma), and invasive characteristics. [] Interestingly, EHBN appears to be more potent than BBN in inducing vascular tumors within the bladder wall. []
Q3: Does the presence of a pre-existing condition like cyclophosphamide-induced bladder injury affect EHBN-induced bladder carcinogenesis in mice?
A3: Interestingly, intraperitoneal injections of cyclophosphamide, known to induce bladder injury, do not seem to impact the incidence of bladder carcinomas or the development of vascular tumors in the bladder wall caused by EHBN in mice. []
Q4: How does the histological presentation of EHBN-induced bladder cancer differ between rats and mice?
A4: EHBN-induced bladder cancer presents differently in rats compared to mice. [] In rats, the induced tumors are predominantly papillary and non-invasive. [] Conversely, in mice, EHBN exposure leads to predominantly non-papillary and invasive tumors. [] This difference is further emphasized by the higher incidence of squamous cell carcinomas in mice exposed to EHBN, compared to rats. []
Q5: What is the role of uracil in EHBN-induced bladder carcinogenesis?
A5: Uracil, known to cause bladder cell proliferation, acts as a powerful enhancer in multi-stage bladder carcinogenesis models involving EHBN. [, ] Even at low doses, EHBN, in combination with uracil, significantly increases the incidence of pre-neoplastic lesions and promotes the development of papillary or nodular hyperplasia and papillomas in the bladder. []
Q6: How do gap junctional intercellular communication and connexin expression change during EHBN-induced bladder carcinogenesis?
A6: EHBN-induced bladder carcinogenesis in rats is associated with increased gap junctional intercellular communication capacity and upregulation of connexins 26 and 43. [] This finding challenges the conventional understanding of gap junctions and connexins as tumor suppressors, suggesting their potential role in promoting tumor growth in certain contexts. []
Q7: What is known about the long-term effects of exposure to low doses of EHBN in mice?
A7: Studies have shown that long-term exposure of male B6C3F1 mice to low doses of EHBN (0.025%) for periods extending to 36 weeks leads to a high incidence of invasive bladder cancers, primarily squamous cell carcinomas (68%). [] Notably, a significant proportion of these tumors exhibited aggressive behavior, with invasion into surrounding tissues like the prostate and even metastasis to the lungs. []
Q8: Can you elaborate on the specific types of invasive bladder cancers induced by EHBN in B6C3F1 mice?
A8: In a time-and dose-dependent study, B6C3F1 mice exposed to EHBN developed a significant number of invasive bladder cancers. [] These included 55 squamous cell carcinomas (SCCs), 25 transitional cell carcinomas (TCCs), and 1 adenocarcinoma. [] Notably, the SCCs were generally more aggressive, exhibiting higher anaplastic grade and more extensive invasion compared to TCCs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B1212679.png)



